molecular formula C20H21N3O5 B2750375 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 2034323-21-0

1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2750375
CAS RN: 2034323-21-0
M. Wt: 383.404
InChI Key: FKZXHTSOSYTHAP-UHFFFAOYSA-N
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Description

1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as TAK-659 and has been studied for its ability to act as a selective inhibitor of protein kinase BTK (Bruton's tyrosine kinase). The inhibition of BTK has been shown to have therapeutic potential in various diseases, including autoimmune disorders and certain types of cancer.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed novel synthetic routes and derivatives of pyridine and naphthyridine, highlighting the versatility of pyridine-based compounds in organic synthesis and their potential applications in developing pharmaceuticals and materials. These synthetic methodologies often involve reactions with urea derivatives to afford pyrimido[4,5-H][1,6]naphthyridine derivatives, indicating the chemical reactivity and utility of such compounds in constructing complex molecular architectures (Abdelrazek et al., 2010).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of N-substituted urea derivatives, including those related to pyridine moieties, have been extensively studied. These compounds exhibit moderate to significant biological activities, underscoring their potential as therapeutic agents. For instance, certain N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas show antimicrobial activity, highlighting the potential of pyridine-urea compounds in developing new antimicrobials (Reddy et al., 2003).

Material Science and Supramolecular Chemistry

In material science and supramolecular chemistry, pyridine-urea derivatives are used to design and synthesize new materials with desirable properties. For example, the formation of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine demonstrates the application of these compounds in creating novel polymeric and cyclic structures with potential applications in material science and catalysis (Gube et al., 2012).

Optical and Electronic Properties

The study of the key electronic, optical, and nonlinear optical properties of pyridine-containing compounds is crucial for developing new materials for optoelectronics and photonics. These investigations reveal that certain pyridine derivatives exhibit significant electrooptic properties, making them promising candidates for applications in nonlinear optics and as components in optoelectronic devices (Shkir et al., 2018).

properties

IUPAC Name

1-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-25-17-9-14(10-18(26-2)19(17)27-3)23-20(24)22-12-13-6-7-15(21-11-13)16-5-4-8-28-16/h4-11H,12H2,1-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZXHTSOSYTHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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